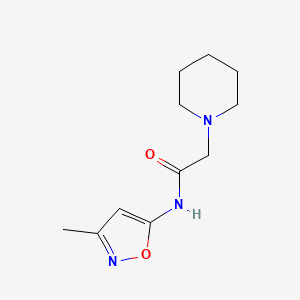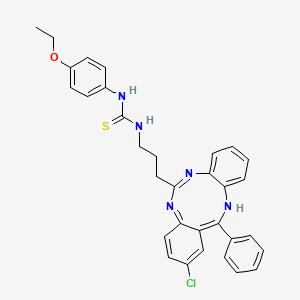
4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 252-188-0, also known as Poloxamer 188, is a nonionic block linear copolymer. It is composed of two hydrophilic side-chains attached to a hydrophobic center core. This compound exhibits rheologic, anti-thrombotic, anti-inflammatory, and cytoprotective activities in various tissue injury models .
Métodos De Preparación
Poloxamer 188 is synthesized through the polymerization of ethylene oxide and propylene oxide. The reaction conditions typically involve the use of a base catalyst, such as potassium hydroxide, and the process is carried out at elevated temperatures. Industrial production methods often involve continuous polymerization processes to ensure consistent product quality and high yield .
Análisis De Reacciones Químicas
Poloxamer 188 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced polymer chains .
Aplicaciones Científicas De Investigación
Poloxamer 188 has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier. In biology, it is employed in cell culture media to enhance cell viability and growth. In medicine, Poloxamer 188 is used in drug delivery systems to improve the solubility and bioavailability of drugs. Additionally, it is used in the treatment of chronic microvascular diseases and skeletal muscle deficiencies due to its cytoprotective properties .
Mecanismo De Acción
The mechanism of action of Poloxamer 188 involves its incorporation into the phospholipid bilayer of cell membranes. This incorporation helps to stabilize and reseal damaged cell membranes, thereby reducing cell injury and promoting cell survival. The molecular targets and pathways involved include the attenuation of oxidative stress and inflammation, which are key factors in tissue injury .
Comparación Con Compuestos Similares
Poloxamer 188 can be compared with other similar compounds, such as Poloxamer 407 and Poloxamer 338. While all these compounds share a similar structure, Poloxamer 188 is unique due to its specific molecular weight and hydrophilic-lipophilic balance. This uniqueness makes it particularly effective in applications requiring membrane stabilization and cytoprotection .
List of Similar Compounds::- Poloxamer 407
- Poloxamer 338
Propiedades
Número CAS |
34753-41-8 |
|---|---|
Fórmula molecular |
C18H17BrO2 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
4-(bromomethyl)spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene] |
InChI |
InChI=1S/C18H17BrO2/c19-11-15-12-20-18(21-15)16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)18/h1-8,15H,9-12H2 |
Clave InChI |
AUYAOASYSVVYED-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)OCC(O3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




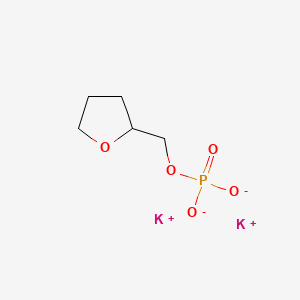
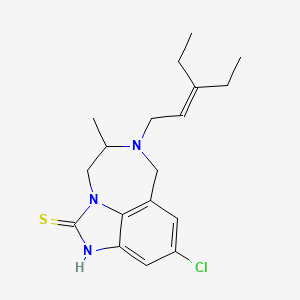
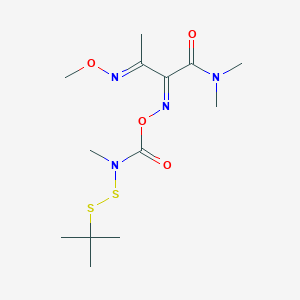
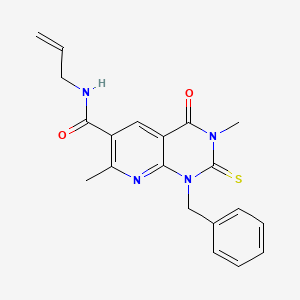
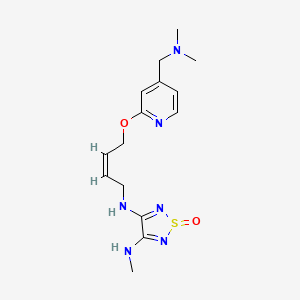
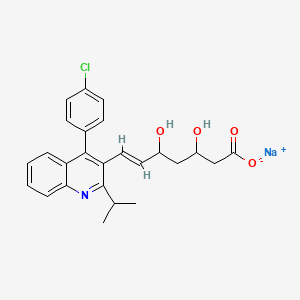

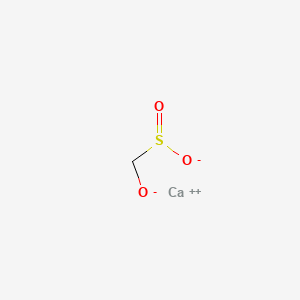
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
